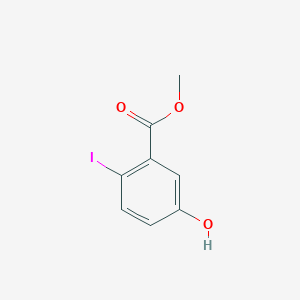

![molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5](/img/structure/B1344228.png)

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

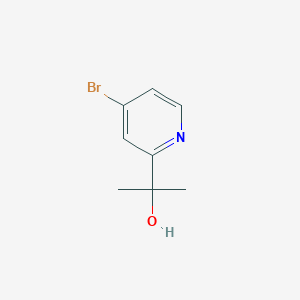

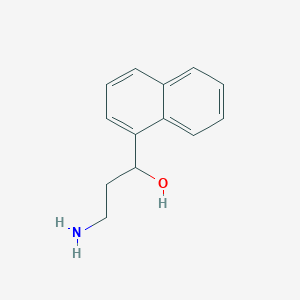

“Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound . It is related to the compound “6-bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one”, which has a molecular weight of 281.15 .

Synthesis Analysis

The synthesis of similar spiro[indoline-3,4’-piperidine] derivatives has been reported in the literature . One method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . Another method involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation .

Molecular Structure Analysis

The molecular structure of “6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one”, a related compound, is given by the InChI code 1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) .

Scientific Research Applications

Synthesis of Functionalized Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]

Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines] are synthesized efficiently through a three-component reaction involving 3-arylamino-1-methyl-1H-pyrrole-2,5-dione, isatins, and malononitrile (ethyl cyanoacetate) in ethanol . This reaction provides a convenient method for constructing a versatile spirooxindole system .

Construction of Diverse Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]

An efficient method has been developed to construct unique spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines] via a DABCO promoted formal [3 + 3] cycloaddition reaction of MBH carbonates of isatins with β-enamino maleimides .

Pharmaceutical Applications

Piperidine derivatives, which include the piperidine moiety present in your compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Synthesis of Heterocycles

β-Enaminones and β-enamino esters, which can be generated from the reaction of arylamine with dimedone, are extensively employed as synthons for the synthesis of a wide variety of heterocycles .

Synthesis of Pharmaceutical Compounds

Traditionally, β-enaminones and β-enamino esters are readily generated by the direct condensation of β-dicarbonyl compounds with primary and secondary amines in various basic or acidic systems . These β-enaminones combine the nucleophilic enamine and the electrophilic enone (ester) moieties into one molecule, and are extensively employed as synthons for the synthesis of a wide variety of pharmaceutical compounds .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Future Directions

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

properties

IUPAC Name |

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHPHMIXPBBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)